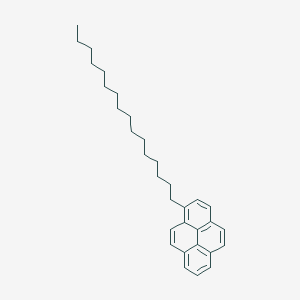

1-Hexadecylpyrene

Description

Contextualizing 1-Hexadecylpyrene within Contemporary Chemical Science

This compound, a functionalized derivative of the polycyclic aromatic hydrocarbon pyrene (B120774), holds a specific niche in advanced chemical research, primarily as a specialized molecular probe. Its structure, which combines the well-defined photophysical properties of the pyrene core with a long C16 alkyl chain (hexadecyl group), imparts an amphiphilic character to the molecule. This makes it particularly suited for studies in surface science and the investigation of organized molecular systems.

In contemporary chemical science, the focus is often on designing molecules that can self-assemble or be precisely arranged to create functional materials. This compound serves as a valuable tool in this arena. Its principal application is found in the fabrication of Langmuir-Blodgett (LB) films. researchgate.netcogershop.comnih.gov These films are created by transferring a monolayer of molecules from a liquid-gas interface to a solid substrate, allowing for the construction of highly ordered, layered structures with controlled thickness at the molecular level. cogershop.com

The role of this compound in these systems is typically that of a fluorescent donor. acs.org The pyrene moiety acts as a chromophore, which can be excited by light. When incorporated into a mixed LB film with other fluorescent molecules (acceptors), the excited this compound can transfer its energy to the acceptor molecules. acs.orgacs.org The efficiency and dynamics of this process, known as Förster Resonance Energy Transfer (FRET), are highly dependent on the distance and orientation between the donor and acceptor molecules. By studying the fluorescence emission from these films, researchers can gain detailed insights into the structure and organization of the molecular assembly. This application leverages the compound's oil-soluble nature and its ability to integrate into well-ordered thin films. researchgate.netthermofisher.com

While not as broadly utilized as other pyrene derivatives, this compound remains a key compound for fundamental studies on energy transfer phenomena in two-dimensional systems, contributing to the foundational knowledge required for developing advanced optical and electronic materials. dtic.mil

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Unit |

| Molecular Formula | C32H42 | - |

| Molecular Weight | 426.7 | g/mol |

| Boiling Point | 557.7 | °C |

| Melting Point | 114.3 | °C |

| Water Solubility | 9.1e-10 | mg/L |

| Vapor Pressure | 1.93e-10 | mmHg |

| Log Kow (Octanol-Water Partition Coeff.) | 11.2 | - |

| Polarizability | 58.2 | ų |

| Data sourced from the US EPA CompTox Chemicals Dashboard (DTXSID30514160), values are predicted by computational models and not from experimental measurements. epa.gov |

Historical Trajectories and Foundational Studies of Pyrene Derivatives in Specialized Chemical Systems

The scientific journey of pyrene and its derivatives is a foundational story in photochemistry and materials science. Pyrene itself was first isolated in 1837 from coal tar, a byproduct of coal distillation. researchgate.net For many years, its study was primarily academic, but with the development of more efficient synthesis and purification methods in the mid-20th century, pyrene became commercially available and its unique properties could be widely explored. researchgate.net

A pivotal moment in the history of pyrene chemistry was the discovery of its "excimer" formation in 1954. mdpi.com An excimer is a short-lived dimeric species formed when an excited-state pyrene molecule associates with a ground-state pyrene molecule. This excimer fluoresces at a longer wavelength than the single pyrene monomer, and the ratio of monomer to excimer emission is extremely sensitive to the local concentration and microenvironment. mdpi.com This discovery established pyrene as a premier fluorescent probe for investigating the structure of complex systems, from polymers to biological membranes.

This foundational understanding of pyrene's photophysics paved the way for the synthesis of numerous derivatives designed for specific applications. By attaching various functional groups to the pyrene core, chemists could tune its solubility, reactivity, and electronic properties. The development of molecules like this compound is a direct outcome of this trajectory. The addition of the long hexadecyl chain created an amphiphilic molecule capable of forming organized layers at interfaces. researchgate.net

Foundational studies in the 1990s, notably by researchers like A.K. Dutta and colleagues, utilized this compound in Langmuir-Blodgett films to meticulously study distance-dependent energy transfer. researchgate.netacs.orgacs.org In these experiments, this compound was co-deposited with acceptor molecules like anthracene (B1667546) and perylene (B46583) into layered structures. By precisely controlling the separation between the donor and acceptor layers, these studies provided experimental verification for theoretical models of energy transfer in two-dimensional systems. acs.orgacs.org This work underscored the value of pyrene derivatives in creating highly controlled molecular architectures to probe fundamental physical chemistry principles, a concept that continues to drive innovation in materials science today. funaab.edu.ngthe-innovation.org

Structure

3D Structure

Properties

CAS No. |

80655-42-1 |

|---|---|

Molecular Formula |

C32H42 |

Molecular Weight |

426.7 g/mol |

IUPAC Name |

1-hexadecylpyrene |

InChI |

InChI=1S/C32H42/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-26-20-21-29-23-22-27-18-16-19-28-24-25-30(26)32(29)31(27)28/h16,18-25H,2-15,17H2,1H3 |

InChI Key |

FTUPUKKYVPYKLU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

Origin of Product |

United States |

Synthetic Strategies and Advanced Characterization of 1 Hexadecylpyrene

Methodologies for the Chemical Synthesis of 1-Hexadecylpyrene and Related Pyrene (B120774) Conjugates

The direct attachment of a long alkyl chain to the pyrene core to form this compound is most effectively achieved through a two-step process involving Friedel-Crafts acylation followed by a chemical reduction. This classical approach avoids the polysubstitution and isomerization issues that can arise from direct Friedel-Crafts alkylation of highly reactive aromatic systems like pyrene.

The synthesis begins with the Friedel-Crafts acylation of pyrene. wikipedia.orggrafiati.comwikipedia.org In this electrophilic aromatic substitution reaction, pyrene is treated with hexadecanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction is generally performed in an inert solvent, such as dichloromethane (B109758) or carbon disulfide. The electrophile, an acylium ion, is generated from the reaction between hexadecanoyl chloride and AlCl₃. This electrophile preferentially attacks the most electron-rich positions of the pyrene ring, which are C1, C3, C6, and C8. rsc.org Under controlled conditions, this reaction yields 1-hexadecanoylpyrene as the major product.

The second step is the reduction of the carbonyl group of 1-hexadecanoylpyrene to a methylene (B1212753) group, yielding the target compound, this compound. The Clemmensen reduction is a widely used and effective method for this transformation. wikipedia.orgwikipedia.orgvedantu.compw.livelibretexts.org This reaction involves refluxing the ketone with zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. wikipedia.orgvedantu.comlibretexts.orgnumberanalytics.com The zinc amalgam provides a clean and active metal surface for the reduction to occur. vedantu.comlibretexts.org This method is particularly well-suited for aryl-alkyl ketones and is robust, allowing for the complete deoxygenation of the carbonyl group to form the corresponding alkane. wikipedia.orgvedantu.com An alternative method for this reduction is the Wolff-Kishner reduction , which is performed under basic conditions. wikipedia.orgvedantu.com

While the Friedel-Crafts acylation followed by reduction is the primary route to this compound, other strategies are employed for synthesizing related pyrene conjugates. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , are used to connect pyrene boronic acids or esters with aryl or vinyl halides, forming C-C bonds. This method is highly versatile for creating complex pyrene-based architectures. Similarly, the Horner-Wadsworth-Emmons reaction is utilized to synthesize pyrene-containing molecular rods with vinylene linkages. researchgate.net

Advanced Spectroscopic and Structural Elucidation of this compound

The unambiguous confirmation of the structure of this compound and the investigation of its electronic properties rely on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition with high accuracy, and optical spectroscopy reveals its characteristic light absorption and emission properties.

Nuclear Magnetic Resonance Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence of both the pyrene aromatic system and the long aliphatic chain.

The ¹H NMR spectrum of this compound can be divided into two distinct regions. The downfield region, typically between δ 7.8 and 8.5 ppm, contains the complex signals of the nine protons of the monosubstituted pyrene ring. These protons exhibit characteristic doublet and triplet splitting patterns due to coupling with adjacent protons. The upfield region contains the signals for the hexadecyl chain. The two protons on the carbon directly attached to the pyrene ring (the benzylic protons) are expected to appear as a triplet around δ 3.2-3.3 ppm. The large number of methylene (CH₂) groups in the middle of the chain would produce a broad, intense signal around δ 1.2-1.4 ppm, while the terminal methyl (CH₃) group would appear as a triplet at approximately δ 0.9 ppm. sigmaaldrich.comcarlroth.com

The ¹³C NMR spectrum provides complementary information. The pyrene moiety gives rise to multiple signals in the aromatic region (δ 120-135 ppm). Due to the molecule's asymmetry, sixteen distinct carbon signals are expected for the C₁₆ aromatic framework, although some may overlap. mdpi.com The signals for the hexadecyl chain appear in the upfield aliphatic region (δ 14-40 ppm). The benzylic carbon is expected around δ 35 ppm, the main chain methylene carbons between δ 22 and 32 ppm, and the terminal methyl carbon at approximately δ 14 ppm. sigmaaldrich.combmrb.io

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrene-H | 7.8 – 8.5 (m) | - |

| Pyrene-C | - | 120 – 135 |

| Pyrene-CH₂- | ~3.3 (t) | ~35 |

| -(CH₂)₁₄- | ~1.3 (m) | 22 - 32 |

| -CH₃ | ~0.9 (t) | ~14 |

High-Resolution Mass Spectrometry for this compound Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. bmrb.ioresearchgate.netmun.ca Unlike standard mass spectrometry which provides a nominal mass, HRMS can measure the exact mass to several decimal places, allowing for the differentiation between compounds with the same integer mass but different elemental formulas. researchgate.net

For this compound, with a molecular formula of C₃₂H₄₂, the theoretical exact mass of the monoisotopic molecular ion [M]⁺ is 426.32865 u. HRMS analysis would be expected to yield a measured m/z value that matches this theoretical value with a very small error (typically within 5 ppm). This precise mass measurement provides unequivocal evidence for the molecular formula C₃₂H₄₂, confirming the successful conjugation of a single hexadecyl group to a pyrene molecule and ruling out other possible products. The analysis of the isotopic peak distribution would further corroborate the assigned formula. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₃₂H₄₂ | [M]⁺ | 426.32865 |

Optical Spectroscopic Investigations of this compound Systems (e.g., UV-Vis, Fluorescence)

The photophysical properties of this compound are dominated by the large, planar π-conjugated system of the pyrene core. UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to probe the electronic transitions of the molecule. researchgate.net

The UV-Vis absorption spectrum of this compound in a dilute solution is expected to be very similar to that of pyrene itself. It exhibits characteristic, highly structured absorption bands in the UV region, corresponding to π→π* electronic transitions. chemguide.co.uklibretexts.org The spectrum typically shows an intense band around 240-280 nm and a series of less intense, well-resolved vibronic bands between 300 and 350 nm. researchgate.net This latter group of bands, known as the ¹Lₐ band, is a hallmark of the pyrene chromophore. The attachment of the non-conjugated hexadecyl group causes only minor shifts (slight bathochromic or red-shift) in the absorption maxima compared to unsubstituted pyrene, indicating a small perturbation of the electronic ground state. mun.ca

Fluorescence spectroscopy reveals the emissive properties of the molecule after electronic excitation. edinst.com this compound is highly fluorescent. When excited with UV light (e.g., at ~335 nm), it displays a characteristic, structured emission spectrum in the violet-blue region of the electromagnetic spectrum (typically 370-420 nm). researchgate.net This emission results from the molecule returning from the lowest excited singlet state (S₁) to various vibrational levels of the ground state (S₀). The relative intensities of these vibronic peaks are famously sensitive to the polarity of the local environment, a phenomenon known as the Ham effect or the "Py" scale. nih.gov In nonpolar solvents, the emission spectrum is sharp and well-resolved, while in polar solvents, the bands broaden and the intensity of the lowest-energy peak increases. researchgate.netnih.gov At higher concentrations, pyrene and its derivatives can form excited-state dimers (excimers), which result in a broad, structureless, and significantly red-shifted emission band around 470-500 nm. However, the bulky alkyl chain in this compound can sterically hinder this process. researchgate.net

Table 3: Representative Optical Properties of Pyrene Derivatives

| Compound Type | Typical Absorption Maxima (λabs, nm) | Typical Emission Maxima (λem, nm) |

|---|---|---|

| 1-Alkylpyrene | ~242, ~275, ~338 | ~377, ~397 |

| Pyrene Excimer | - | ~480 (broad) |

Photophysical Phenomena and Excited State Dynamics of 1 Hexadecylpyrene

Fundamental Fluorescence Studies of 1-Hexadecylpyrene

This compound, a derivative of the polycyclic aromatic hydrocarbon pyrene (B120774), exhibits characteristic photophysical properties that are sensitive to its local environment. Like its parent compound, this compound's fluorescence is a key feature of its behavior, characterized by a structured monomer emission spectrum. The presence of the long hexadecyl chain influences its solubility and aggregation behavior but does not fundamentally alter the core photophysics of the pyrene chromophore.

The fluorescence of pyrene and its derivatives is known to be sensitive to solvent polarity, a phenomenon known as solvatochromism. researchgate.netmdpi.comrsc.orgsocietechimiquedefrance.fr Increasing solvent polarity can lead to red shifts in the emission spectra, indicating a more polar excited state. researchgate.netrsc.org The fluorescence quantum yield and lifetime are critical parameters in characterizing the excited state. testbook.comresearchgate.net The quantum yield represents the efficiency of photon emission after absorption, while the lifetime is the average time the molecule remains in the excited state. researchgate.netedinst.com For pyrene, the fluorescence lifetime in deoxygenated cyclohexane (B81311) is approximately 382 ns. colostate.edu Dissolved oxygen can quench the fluorescence, reducing the lifetime, as the process is often diffusion-controlled. colostate.educore.ac.uk

The relationship between fluorescence quantum yield (Φ), fluorescence lifetime (τ), the radiative decay rate constant (k_r), and the non-radiative decay rate constant (k_nr) is given by the following equations:

τ = 1 / (k_r + k_nr) researchgate.net

Φ = k_r / (k_r + k_nr) researchgate.net

Therefore, Φ = k_r * τ researchgate.net

These relationships highlight how changes in the radiative and non-radiative decay pathways, influenced by the molecule's environment, affect the observable fluorescence properties.

Table 1: Illustrative Photophysical Properties of Pyrene Derivatives in Various Solvents This table provides representative data for pyrene and its derivatives to illustrate typical values and solvent effects. Specific data for this compound may vary.

| Solvent | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |

|---|---|---|

| Hexane | 0.65 | ~420 |

| Cyclohexane | 0.60 | ~382 colostate.edu |

| Methanol | 0.35 | ~210 |

| Acetonitrile | 0.32 | ~190 |

Excimer Formation and Dissociation in this compound Systems

A hallmark of pyrene and its derivatives is the formation of an excited-state dimer, known as an excimer, at sufficiently high concentrations. psu.edu This phenomenon was first observed for pyrene by Förster and Kasper. psu.edu An excimer is formed from the interaction of an excited-state monomer with a ground-state monomer. psu.eduutl.pt This results in a new, broad, structureless emission band that is red-shifted compared to the structured monomer fluorescence. psu.edu

The kinetics of excimer formation and dissociation are well-described by the Birks scheme. psu.edu The process is reversible, with the excimer capable of dissociating back into an excited monomer and a ground-state monomer. psu.eduutl.pt The rate of excimer formation is often diffusion-controlled, meaning it depends on the rate at which the molecules encounter each other in solution, which is in turn influenced by the solvent viscosity. colostate.edu

The key kinetic steps are:

Excitation: Py + hν → Py*

Monomer Fluorescence: Py* → Py + hν_M (Rate constant: k_M)

Excimer Formation: Py* + Py ⇌ (PyPy)* (Forward rate: k_1, Reverse rate: k_-1) psu.edu

Excimer Fluorescence: (PyPy)* → 2Py + hν_E (Rate constant: k_E)

The relative intensity of the monomer and excimer fluorescence is highly dependent on the concentration of the fluorophore. colostate.edupsu.edu At low concentrations, monomer emission dominates. As the concentration increases, the probability of an excited monomer encountering a ground-state monomer increases, leading to a rise in excimer emission and a corresponding decrease in monomer emission intensity (concentration quenching). colostate.educore.ac.uk The formation of excimers is an exothermic process. psu.edu

Studies have shown that in Langmuir-Blodgett films, this compound can form aggregates, and at higher concentrations, excimer fluorescence can be observed. researchgate.net The stability and formation probability of excimers are crucial factors in determining their fluorescence efficiency. rsc.org

Table 2: Rate Constants for Pyrene Excimer Kinetics in Decane This table is based on data for the parent pyrene molecule and serves as an illustrative example of the kinetic parameters involved.

| Rate Constant | Description | Approximate Value (s⁻¹) |

|---|---|---|

| k_M (k₀ in some literature) | Monomer decay rate (radiative + non-radiative) | ~2.5 x 10⁶ psu.edu |

| k_E (k₂ in some literature) | Excimer decay rate (radiative + non-radiative) | ~2.0 x 10⁷ psu.edu |

| k₁ | Bimolecular excimer formation rate constant | ~5 x 10⁹ M⁻¹s⁻¹ psu.edu |

| k₋₁ | Excimer dissociation rate constant | ~1 x 10⁷ psu.edu |

Intermolecular Energy Transfer Processes Involving this compound

Excited molecules like this compound can transfer their electronic excitation energy to a suitable acceptor molecule non-radiatively. ossila.comlibretexts.org This process, known as fluorescence quenching, results in a decrease in the donor's fluorescence intensity and lifetime. news-medical.net Two primary mechanisms for short-range energy transfer are Förster Resonance Energy Transfer (FRET) and Dexter energy transfer. news-medical.netlibretexts.org

Förster Resonance Energy Transfer (FRET) is a long-range, non-radiative process based on dipole-dipole coupling between the donor and acceptor. ossila.comnews-medical.net The efficiency of FRET is highly dependent on the distance between the donor and acceptor (typically effective over 2-8 nm), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. libretexts.orged.ac.uknih.gov Because of its sensitivity to distance, FRET is often referred to as a "spectroscopic ruler". libretexts.org

Dexter Energy Transfer is a short-range mechanism that requires the wavefunctions of the donor and acceptor to overlap, as it involves a bilateral electron exchange. libretexts.org This process typically occurs at distances less than 10 Angstroms. libretexts.org

This compound, with its high fluorescence quantum yield and long lifetime, can act as an effective energy donor. ed.ac.uk Studies have demonstrated energy transfer from this compound (donor) to acceptors like 9,10-diphenylanthracene (B110198) and perylene (B46583) in mixed Langmuir-Blodgett films. researchgate.net The quenching of pyrene fluorescence can also occur via electron transfer, where the excited pyrene acts as an electron donor to a suitable acceptor. nii.ac.jpresearchgate.net For instance, the fluorescence of eosin (B541160) can be quenched by electron-accepting dyes. researchgate.net

The efficiency of energy transfer (E) in FRET is described by the Förster equation: E = 1 / (1 + (R/R₀)⁶) nih.gov Where R is the distance between the donor and acceptor, and R₀ is the Förster distance, at which the transfer efficiency is 50%. nih.gov

Theoretical and Computational Modeling of this compound Excited States

Computational chemistry provides powerful tools for understanding the electronic structure and photophysical properties of molecules like this compound. pageplace.de Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to model the ground and excited states of pyrene derivatives. rsc.orgacs.org These calculations help in assigning spectral data and predicting electronic transitions. acs.org

For pyrene, accurately modeling the low-lying singlet excited states, particularly the ¹Lₐ and ¹Lₑ states, has been a significant challenge. rsc.org The relative ordering of these states is crucial as it governs the absorption and fluorescence behavior. rsc.org While standard DFT functionals like B3LYP can have issues with the correct ordering of excited states in pyrene, other functionals like CAM-B3LYP have shown better agreement with experimental data. rsc.orgacs.org More advanced multi-reference methods, such as multi-reference perturbation theory (MRPT), have also been successfully applied to calculate the excited states of pyrene and its derivatives with quantitative accuracy. rsc.org

These theoretical studies can elucidate the nature of the electronic transitions, such as identifying them as π-π* transitions or charge-transfer states. gdut.edu.cnotago.ac.nz For instance, DFT calculations on pyrene-based hexaarylbenzene derivatives indicated strong electronic communication between the pyrene unit and adjacent phenyl rings via a through-space charge-transfer process. gdut.edu.cn Modeling can also be performed within a continuum solvation model (like the Polarizable Continuum Model, PCM) to simulate the effects of a solvent on the excited state properties. researchgate.net The ultimate goal of these theoretical approaches is to develop a comprehensive understanding of the mechanisms of excited-state reactivity and radiationless decay, which involves predicting the shape of potential energy surfaces and the coupling between electronic and nuclear motion. pageplace.denih.gov

Supramolecular Assembly and Nanostructure Formation of 1 Hexadecylpyrene

Langmuir-Blodgett Film and Monolayer Formation by 1-Hexadecylpyrene

The Langmuir-Blodgett (LB) technique is a sophisticated method for creating ultrathin films with a high degree of control over their thickness and molecular organization. csic.es This method involves spreading amphiphilic molecules, like this compound, onto a liquid subphase, typically water, to form a monolayer at the liquid-air interface. This monolayer is then transferred onto a solid substrate by vertically dipping the substrate through the interface, resulting in a well-ordered film. csic.eswikipedia.org

Controlled Deposition and Molecular Organization in Thin Films

The formation of ordered thin films of this compound, often in conjunction with other materials like stearic acid, has been a subject of significant research. researchgate.net The Langmuir-Blodgett technique allows for the controlled deposition of these molecules, creating organized monolayer and multilayer structures. csic.eswikipedia.org The process begins with the formation of a Langmuir film, where the amphiphilic this compound molecules arrange themselves at the air-water interface. wikipedia.org By controlling surface pressure, these molecules can be compressed into a highly organized state before being transferred to a solid support. csic.es

This level of control is crucial for engineering thin films with specific properties for applications in molecular electronics and optoelectronics. researchgate.net The ability to create well-defined layered structures opens up possibilities for fabricating complex devices. beilstein-journals.org The deposition process can be tailored to produce films with varying numbers of layers, allowing for precise control over the film's thickness. csic.es

Spectroscopic Probing of Molecular Orientation and Packing in Films

Spectroscopic techniques are vital for understanding the molecular arrangement within Langmuir-Blodgett films of this compound. Studies have utilized absorption and emission spectroscopy to investigate the formation of aggregates and the orientation of molecules within these films. researchgate.net The spectroscopic data often reveal differences in the molecular conformation of this compound when it is in a solution compared to when it is incorporated into a thin film. researchgate.net

Fluorescence spectroscopy is a particularly powerful tool in this context. For instance, it has been used to study energy transfer between this compound (as a donor) and other molecules (as acceptors) within the LB film structure. researchgate.net These studies have shown that the efficiency of energy transfer is not only dependent on the distance between the donor and acceptor but is also significantly affected by their relative orientation, which is a direct consequence of the organized nature of the LB film. researchgate.netacs.org The formation of different types of molecular aggregates, such as J-aggregates and excimers, can also be identified and characterized using spectroscopic methods. researchgate.netacs.org

| Spectroscopic Technique | Information Obtained |

| UV-Vis Absorption Spectroscopy | Investigates the formation of molecular aggregates and ground-state interactions. researchgate.net |

| Fluorescence Emission Spectroscopy | Probes excited-state phenomena, including excimer formation and energy transfer processes. researchgate.net |

| Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy | Provides details on the orientation and conformation of the alkyl chains and pyrene (B120774) moieties. researchgate.net |

| X-ray Diffraction (XRD) | Determines the layer spacing and overall structural order within the multilayer films. researchgate.net |

Self-Assembly Mechanisms and Hierarchical Structures of this compound

The ability of molecules to spontaneously organize into well-defined, ordered structures is known as self-assembly. nih.gov This process can lead to the formation of hierarchical structures, where simple building blocks assemble into progressively more complex arrangements. mdpi.comresearchgate.net In the case of this compound, its amphiphilic nature, with a hydrophobic pyrene group and a long alkyl chain, drives its self-assembly in various environments.

Aggregation Behavior of this compound in Various Media

The aggregation of this compound is highly dependent on the surrounding medium. In aqueous solutions, the hydrophobic pyrene and hexadecyl groups tend to avoid contact with water, leading to the formation of aggregates where these groups are shielded from the aqueous environment. rsc.org The specific nature of these aggregates can be influenced by factors such as concentration and the presence of other molecules. rsc.org

In mixed systems, such as in the presence of fatty acids like stearic acid for the formation of Langmuir-Blodgett films, this compound is known to form aggregates. researchgate.net Spectroscopic studies of these mixed films provide evidence for this aggregation. researchgate.net The interactions between the pyrene moieties can lead to the formation of excimers, which are excited-state dimers that exhibit a characteristic red-shifted fluorescence. The study of these excimers provides insight into the proximity and orientation of the this compound molecules within the aggregate.

Formation of Micellar and Vesicular Architectures with this compound

In aqueous solutions, amphiphilic molecules like this compound can self-assemble into various architectures, including micelles and vesicles. libretexts.orgtau.ac.il Micelles are typically spherical structures where the hydrophobic tails are sequestered in the core, and the hydrophilic heads form the outer shell that interacts with water. mpg.deresearchgate.net Vesicles, on the other hand, are bilayer structures that enclose an aqueous compartment. libretexts.orgtau.ac.il

The formation of these structures is a dynamic process driven by the minimization of unfavorable interactions between the hydrophobic parts of the molecule and water. tau.ac.il The specific architecture formed depends on factors such as the concentration of the amphiphile and the geometry of the molecule itself. For instance, the combination of 1-hexadecyl-3-methylimidazolium bromide and 2-methoxycinnamic acid in an aqueous solution can lead to the formation of viscoelastic worm-like micelles. rsc.org While direct studies on this compound forming vesicles are less common, its structural similarity to other amphiphiles suggests its potential to participate in the formation of such bilayer structures, possibly in combination with other lipids or surfactants. researchgate.netcapes.gov.br

Characterization of this compound Self-Assembled Nanostructures (e.g., AFM, TEM)

To visualize and understand the morphology of the nanostructures formed by the self-assembly of this compound, high-resolution microscopy techniques are employed. numberanalytics.com Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are two of the most powerful methods for this purpose. nih.govbeilstein-journals.org

AFM provides topographical images of the sample surface with high resolution, allowing for the direct observation of the size and shape of self-assembled structures like micelles or nanofibers. nih.govresearchgate.net TEM, which uses a beam of electrons to create an image, offers even higher resolution and can reveal the internal structure of the aggregates. numberanalytics.comresearchgate.net For example, cryo-TEM, where the sample is rapidly frozen, is particularly useful for observing the structure of micelles and vesicles in their native, hydrated state. mpg.de These microscopy techniques have been instrumental in characterizing the hierarchical self-assembly of various molecular systems, providing visual confirmation of the structures inferred from spectroscopic and other methods. nih.gov

| Microscopy Technique | Principle | Information Obtained |

| Atomic Force Microscopy (AFM) | A sharp tip scans the surface, and the forces between the tip and the sample are measured to create a topographical image. csic.es | Provides high-resolution 3D images of the surface morphology, size, and shape of nanostructures. nih.govnumberanalytics.com |

| Transmission Electron Microscopy (TEM) | A beam of electrons is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. numberanalytics.com | Offers very high-resolution 2D projection images, revealing the internal structure and morphology of nanostructures. beilstein-journals.orgresearchgate.net |

Host-Guest Interactions with this compound and its Derivatives

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of unique structural complexes between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent forces. wikipedia.org These interactions, which include hydrophobic effects, van der Waals forces, hydrogen bonding, and π-π stacking, are fundamental to molecular recognition processes. wikipedia.orgnih.gov The amphiphilic nature of this compound, which combines a large, hydrophobic pyrene headgroup and a long hexadecyl alkyl tail, makes it an intriguing guest for various host systems.

Encapsulation within Molecular Cages and Cavities

Molecular cages, or coordination cages, are discrete, self-assembled, three-dimensional structures with well-defined internal cavities. chemrxiv.orgfrontiersin.org These cavities can isolate guest molecules from the bulk solvent, a process known as encapsulation, which is driven by the "cage effect". wikipedia.org This encapsulation can alter the guest's physical and chemical properties.

A significant example of this phenomenon involves a derivative of this compound, specifically N-hexadecylpyrene-1-sulfonamide . Research has demonstrated its successful encapsulation within a water-soluble, triangular prismatic metalla-cage. researchgate.netnih.gov This host cage, denoted as [Ru₆(p-PrⁱC₆H₄Me)₆(tpt)₂(dobq)₃]⁶⁺ , is formed through the self-assembly of 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine (tpt) panels, p-cymene (B1678584) ruthenium building blocks, and 2,5-dioxydo-1,4-benzoquinonato (dobq) bridges. researchgate.netnih.gov

The formation of the host-guest complex, or "carceplex," was confirmed through detailed spectroscopic analysis. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 2D, and DOSY techniques) and electrospray ionization mass spectrometry (ESI-MS) provided definitive evidence that the pyrenyl moiety of the guest molecule is firmly encapsulated within the hydrophobic cavity of the cage, while its functional group remains pointing outwards. researchgate.netnih.gov This precise orientation is a hallmark of selective host-guest recognition within well-defined molecular containers.

Table 1: Components of the Metalla-cage Host-Guest System

| Component | Chemical Name/Formula | Role |

|---|---|---|

| Guest | N-hexadecylpyrene-1-sulfonamide | Encapsulated Molecule |

| Host Cage | [Ru₆(p-PrⁱC₆H₄Me)₆(tpt)₂(dobq)₃]⁶⁺ | Molecular Container |

| Panel | 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine (tpt) | Structural Component of Host |

| Bridge | 2,5-dioxydo-1,4-benzoquinonato (dobq) | Structural Component of Host |

Supramolecular Complexation with Macrocyclic Hosts

Beyond fully enclosed molecular cages, this compound is a prime candidate for complexation with various macrocyclic hosts. These molecules possess pre-organized cavities capable of binding guest molecules. rsc.org Key examples of such hosts include cyclodextrins, calixarenes, and cucurbiturils. wikipedia.org

Cyclodextrins (CDs): These cyclic oligosaccharides feature a hydrophilic exterior and a hydrophobic inner cavity, making them highly suitable for encapsulating nonpolar molecules or moieties in aqueous solutions. oatext.comnih.gov Given the pronounced hydrophobicity of both the pyrene core and the C₁₆ alkyl chain of this compound, complexation with larger cyclodextrins like β-CD and γ-CD is highly probable. The guest molecule would likely insert its hydrophobic tail or the pyrene group into the CD cavity to minimize contact with water. oatext.com The formation of such inclusion complexes typically follows a 1:1 stoichiometry, though other ratios are possible. beilstein-journals.org

Calixarenes: These are macrocycles formed from the condensation of phenols and formaldehyde, creating a "cup-like" cavity. wikipedia.orgiupac.org The cavity of calixarenes is π-electron rich, making it particularly adept at binding aromatic guests through π-π stacking interactions. iupac.org The pyrene moiety of this compound could therefore be expected to form a stable complex within the calixarene (B151959) cup. Modified, water-soluble calixarenes, such as p-sulfonatocalix[n]arenes, are known to bind organic cations and other hydrophobic guests in their three-dimensional cavities. iupac.org

Cucurbiturils (CB[n]): This family of macrocycles is composed of glycoluril (B30988) units linked by methylene (B1212753) bridges, creating a rigid, pumpkin-shaped molecule with a hydrophobic cavity and carbonyl-fringed portals. muni.czmdpi.com Cucurbiturils are known for forming exceptionally stable host-guest complexes with hydrophobic and positively charged guests. mdpi.comnih.gov The hydrophobic pyrene and hexadecyl portions of this compound would be strongly attracted to the interior of a sufficiently large cucurbituril, such as CB acs.org or CB researchgate.net.

Thermodynamic and Kinetic Studies of Host-Guest Binding

To fully understand and quantify host-guest interactions, it is essential to study their thermodynamic and kinetic properties. osti.govchemrxiv.org These studies provide critical data on the stability, spontaneity, and formation/dissociation rates of the supramolecular complex. ru.nlbiorxiv.org

Thermodynamic Parameters: The stability of a host-guest complex is defined by the binding constant (Kₐ) , also known as the association constant. A larger Kₐ value indicates a more stable complex and stronger binding affinity. researchgate.netmdpi.com The binding constant is related to the change in Gibbs free energy (ΔG), which determines the spontaneity of the complexation process. The contributions of enthalpy (ΔH) and entropy (ΔS) to the free energy reveal the driving forces behind the interaction. osti.govbiorxiv.org

ΔG = -RT ln(Kₐ) = ΔH - TΔS

Enthalpy (ΔH): A negative ΔH indicates that the binding is an exothermic process, typically driven by the formation of favorable non-covalent interactions like hydrogen bonds or strong van der Waals forces. osti.gov

Kinetic Parameters: The dynamics of the host-guest equilibrium are described by the association rate constant (kₒₙ ) and the dissociation rate constant (kₒff ). The ratio of these constants is equal to the binding constant (Kₐ = kₒₙ / kₒff). These parameters are crucial for applications where the rate of guest exchange is important. ru.nl

While specific thermodynamic and kinetic data for the complexation of this compound are not detailed in the surveyed literature, studies on similar systems provide a framework for the expected measurements. Techniques such as Isothermal Titration Calorimetry (ITC), NMR titration, and fluorescence spectroscopy are commonly used to determine these values. osti.gov

Table 2: Representative Thermodynamic and Kinetic Parameters in Host-Guest Chemistry This table is illustrative and does not represent measured data for this compound.

| Parameter | Symbol | Description | Typical Method of Determination |

|---|---|---|---|

| Binding Constant | Kₐ (M⁻¹) | Measures the equilibrium between the complexed and uncomplexed states; indicates binding strength. | UV-Vis/Fluorescence Titration, NMR Titration |

| Gibbs Free Energy | ΔG (kJ/mol) | Indicates the spontaneity of the binding process. | Calculated from Kₐ |

| Enthalpy Change | ΔH (kJ/mol) | The heat released or absorbed during complexation; indicates the role of bond formation. | Isothermal Titration Calorimetry (ITC) |

| Entropy Change | ΔS (J/mol·K) | The change in disorder of the system upon binding; indicates the role of the hydrophobic effect. | Calculated from ΔG and ΔH |

| Association Rate | kₒₙ (M⁻¹s⁻¹) | The rate at which the host and guest form a complex. | Stopped-Flow Spectroscopy, Surface Plasmon Resonance |

Advanced Applications and Functional Materials Incorporating 1 Hexadecylpyrene

1-Hexadecylpyrene as a Fluorescent Probe in Chemical and Material Systems

This compound's fluorescence is highly sensitive to its local environment, making it a valuable tool for probing chemical and material systems. Its emission spectrum can provide information about the polarity, viscosity, and other properties of its surroundings. nih.gov

Sensing and Detection Methodologies

Fluorescent probes are essential tools in modern analytical chemistry, offering high sensitivity and selectivity for the detection of various analytes. mdpi.comfrontiersin.org These probes are designed with a receptor that specifically interacts with the target analyte and a transducer that converts this interaction into a measurable optical signal. mdpi.com The use of nanomaterials in sensor design has been shown to enhance sensitivity and lower detection limits. nih.govnih.gov

This compound and its derivatives can be employed as fluorescent probes in various sensing applications. For instance, N-Hexadecylpyrene-1-sulfonamide, a derivative of this compound, exhibits fluorescence with an excitation wavelength of 350 nm and an emission wavelength of 400 nm in methanol. chemodex.comadipogen.comfishersci.comsigmaaldrich.com This property allows it to be used in the analysis of drug delivery devices for lipophilic pyrenyl compounds. chemodex.comadipogen.comfishersci.com The development of such probes contributes to the expanding library of fluorescent tools for biological and chemical analysis. spectroscopyonline.com

| Property | Value | Source |

| Excitation Wavelength (λex) | 350 nm (in Methanol) | chemodex.comadipogen.comfishersci.comsigmaaldrich.com |

| Emission Wavelength (λem) | 400 nm (in Methanol) | chemodex.comadipogen.comfishersci.comsigmaaldrich.com |

Interfacial and Microenvironmental Studies using this compound Fluorescence

The fluorescence of probes like this compound is instrumental in studying buried interfaces, such as those between a polymer and a solid substrate. nist.gov By grafting a fluorescent probe to a surface, it is possible to investigate the chemical and physical properties of the interfacial region. nist.gov Changes in the fluorescence emission spectrum with temperature can reveal mobility transitions, such as the glass transition, at the interface. nist.gov

The ability to visualize and quantify fluctuations in the cellular microenvironment is crucial for understanding cellular physiology and pathology. nih.gov Fluorescent probes provide a sensitive and dynamic method for detecting changes in parameters like polarity and viscosity within biological systems. nih.govmdpi.com The microenvironment within self-assembled structures can also be explored using fluorescent probes, offering insights into the effects of encapsulation and confinement. researchgate.net

Integration of this compound in Organic Electronic and Optoelectronic Devices

Organic semiconductors are the active components in a range of electronic and optoelectronic devices. rsc.org These materials, which include conjugated molecules and polymers, offer advantages such as solution processability and mechanical flexibility. The performance of organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), is heavily influenced by the interfaces between different materials. sigmaaldrich.com

While direct research on the integration of this compound into organic electronics is not extensively documented in the provided context, its pyrene (B120774) core is a well-known organic semiconductor. The hexadecyl chain could be utilized to control self-assembly and film morphology, which are critical for device performance. sigmaaldrich.com The development of new organic materials is crucial for advancing the field of plastic optoelectronics. nih.govresearchgate.net

This compound in Polymeric and Composite Materials

Fluorescent probes can be incorporated into polymeric materials to study their internal structure and dynamics. For instance, the induced crystallization of polyvinyl chloride (PVC) has been visualized using fluorescent molecules to observe the interfacial layer between the crystalline and amorphous regions. mdpi.com This approach provides a powerful tool for understanding and improving the properties of polymeric materials. mdpi.com Polymeric composite materials have found applications in various industries, including aerospace and automotive, due to their high strength-to-weight ratio and resistance to corrosion. mdpi.com

Chemical Approaches in Bio-inspired and Biomedical Applications of this compound Derivatives

Bio-inspired materials mimic designs and processes found in nature to solve engineering challenges. youtube.com In the biomedical field, there is a significant focus on developing systems for targeted drug delivery and advanced diagnostics. researchgate.net

Design of Drug Delivery Systems Based on this compound Interactions

Controlled drug delivery systems are designed to improve the efficacy and reduce the side effects of therapeutic agents by controlling their release in time and space. nih.govmdpi.com Hydrogels, for example, are a class of materials widely investigated for controlled drug release due to their tunable properties. nih.gov

N-Hexadecylpyrene-1-sulfonamide has been studied for its potential use in the analysis of drug delivery systems for lipophilic compounds. chemodex.comadipogen.comfishersci.com It has been encapsulated within a water-soluble metalla-cage, demonstrating a strategy for delivering hydrophobic molecules. nih.gov The pyrene moiety is encapsulated within the hydrophobic cavity of the cage, while the functional groups remain pointing outwards. nih.gov This host-guest system has been shown to be more cytotoxic to human ovarian cancer cells than the empty cage, indicating its potential as a drug delivery vehicle. nih.gov Lipid-based drug delivery systems are another approach to enhance the bioavailability of poorly soluble drugs. drug-dev.com

Chemical Principles for Bio-imaging Agents

The utility of this compound as a fluorescent probe in bio-imaging is rooted in a combination of its distinct molecular structure and its fundamental photophysical properties. The molecule consists of two key components: a polycyclic aromatic hydrocarbon, pyrene, which serves as the fluorophore, and a long C16 aliphatic chain, the hexadecyl group. This combination imparts amphiphilic character to the molecule, driving its self-assembly in aqueous environments and its interaction with biological structures, particularly lipid membranes.

The primary chemical principles that enable this compound to function as a bio-imaging agent are its capacity for self-assembly into nanostructures and its unique fluorescence characteristics, which include both monomer and excimer emission. These principles allow it to act as a sensor for microenvironments within living cells.

Amphiphilicity and Self-Assembly

This compound is an amphiphilic molecule, featuring a hydrophobic pyrene head and a long, flexible hydrophobic hexadecyl tail. This structure is conducive to self-assembly in aqueous solutions. When the concentration of this compound surpasses a specific threshold known as the critical micelle concentration (CMC), the molecules spontaneously organize into ordered structures like micelles or nanoparticles. wikipedia.orgbiolinscientific.com In these assemblies, the hydrophobic pyrene and hexadecyl moieties are typically sequestered from the aqueous environment, forming a core.

This self-assembly is a critical principle for its application in bioimaging. By forming nanoparticles, the probe can be delivered into cellular environments. thno.org Furthermore, these nanoparticles can be designed to be "off" in the aqueous phase due to fluorescence quenching and to switch "on" upon disassembly within the more lipophilic compartments of a cell, providing a mechanism for targeted imaging. nih.govchemrxiv.org

Photophysical Principles: Monomer and Excimer Fluorescence

The pyrene moiety is an intrinsically fluorescent compound. Its utility is significantly enhanced by its ability to form an excited-state dimer, known as an excimer. psu.edu This behavior provides two distinct fluorescent signals from a single type of molecule, enabling ratiometric measurements that are less susceptible to fluctuations in probe concentration or excitation intensity.

Monomer Emission: At low concentrations or when individual molecules are isolated from one another, an excited this compound molecule returns to the ground state by emitting a photon. This process results in a characteristic, structured fluorescence spectrum in the blue region of the visible spectrum. thermofisher.com

Excimer Emission: At higher local concentrations, an excited-state pyrene molecule can interact with a nearby ground-state pyrene molecule before it fluoresces. This interaction forms a transient, electronically associated species—the excimer. The excimer has a lower energy level than the excited monomer and, upon returning to the ground state, emits a photon of lower energy. This results in a broad, structureless fluorescence band that is significantly red-shifted into the blue-green region of the spectrum (~470 nm). thermofisher.comnih.gov

The formation of excimers is a diffusion-controlled process; its rate depends on the concentration and the fluidity of the medium in which the probe resides. nih.gov This dual-emission capability is the core principle behind its use as a sensor. The ratio of the excimer to monomer (E/M) fluorescence intensity is a direct indicator of the proximity of the probe molecules.

Application in Probing Cellular Environments

The long hexadecyl chain facilitates the partitioning of this compound into the hydrophobic core of lipid bilayers in cell membranes and other lipid-rich structures like lipid droplets. nih.govnih.gov Once incorporated, its fluorescence properties can report on the biophysical state of these environments.

Research has shown that pyrene and its derivatives can be used to determine the lateral diffusion in lipid membranes and that the excimer formation rate is a highly sensitive measure of membrane fluidity. nih.gov Studies of pyrene in model membranes indicate that the molecule can exist in both a monomeric form and an aggregated form, with the excimer fluorescence arising from these pre-aggregated sites through a static mechanism rather than a purely collisional one. nih.gov In the context of cellular imaging, this means that changes in the E/M ratio can signify alterations in membrane organization, lipid packing, and fluidity.

Moreover, strategies involving the directed self-assembly of a hydrophobic fluorophore like a pyrene derivative with polymers can create nanoparticles that are initially non-fluorescent. nih.govchemrxiv.org When these nanoparticles are taken up by cells and encounter lipophilic environments such as the plasma membrane or lipid droplets, they can disassemble. This disassembly releases the fluorophore into the lipid environment, causing a significant "turn-on" of fluorescence and allowing for the specific visualization of these cellular structures. chemrxiv.orgnih.gov

Data Tables

The following tables summarize the key properties and research findings related to this compound as a bio-imaging agent.

| Property | Description | Significance in Bio-imaging |

|---|---|---|

| Molecular Structure | A pyrene molecule covalently linked to a C16 alkyl chain (hexadecyl group). | The pyrene group is the fluorophore, while the hexadecyl chain acts as a hydrophobic anchor for membrane insertion and drives self-assembly. nih.gov |

| Amphiphilicity | Possesses both hydrophobic (pyrene, hexadecyl chain) and, in context, a less polar aromatic head, allowing interaction with both aqueous and lipid phases. | Enables partitioning into cellular membranes and self-assembly into nanostructures (micelles/nanoparticles) for cellular delivery. biolinscientific.comnih.gov |

| Self-Assembly | Forms aggregates and micelles in aqueous solution above the Critical Micelle Concentration (CMC). | Allows for the creation of nanoparticle-based probes that can be used for "off-to-on" fluorescence switching upon cellular uptake and disassembly. nih.govchemrxiv.org |

Future Directions and Emerging Research Avenues for 1 Hexadecylpyrene

Novel Synthetic Strategies for Tailored 1-Hexadecylpyrene Architectures

The future of this compound materials is intrinsically linked to the ability to synthesize derivatives with precisely controlled structures. While traditional methods have been effective, emerging research focuses on creating more complex and tailored architectures.

Novel synthetic strategies are moving beyond simple derivatization to construct multi-component systems where this compound is a key building block. This includes the development of one-pot, two-step procedures to create well-defined supramolecular polymers. reading.ac.uk For instance, a prepolymer can be synthesized and subsequently terminated with a pyrene-containing moiety, allowing for precise control over the final polymer structure and properties. reading.ac.uk

Another promising direction is the synthesis of derivatives through multi-step condensation reactions. sioc-journal.cn This approach allows for the construction of complex aromatic systems incorporating the pyrene (B120774) core. The advantages of such methods include operational simplicity and high atomic efficiency. sioc-journal.cn The covalent coupling of this compound to other functional organic or inorganic moieties opens up possibilities for creating hybrid materials with emergent functionalities. rsc.org For example, linking this compound to biomolecules like peptides or to other photoactive groups could lead to materials with unique recognition or energy transfer properties. The synthesis of new heterocyclic derivatives, such as those involving thiazole (B1198619) or oxazole, also presents a frontier for creating novel compounds with potentially enhanced electronic or biological activities. jocpr.comresearchgate.net

Future synthetic efforts will likely focus on:

Multi-component Synthesis: Developing efficient reactions to link this compound with other functional units in a single process.

Hierarchical Structures: Designing synthetic routes that not only create the molecule but also guide its assembly into larger, ordered structures.

Functional Group Integration: Incorporating a wider variety of functional groups to tune solubility, electronic properties, and responsiveness to external stimuli like pH or light.

| Strategy | Description | Potential Advantage | Reference |

|---|---|---|---|

| Multi-step Condensation | Sequential addition and reaction of molecular components to build a larger, complex molecule. | High control over the final structure, potential for high atomic efficiency. | sioc-journal.cn |

| One-Pot, Two-Step Polymerization | Synthesis of a prepolymer followed by end-capping with a functional group in the same reaction vessel. | Efficient synthesis of well-defined polymers with specific end-groups. | reading.ac.uk |

| Covalent Coupling to Hybrid Systems | Attaching pyrene moieties to different types of chemical entities, such as polyoxometalates or peptides. | Creation of multifunctional materials with combined properties of the components. | rsc.orgnih.gov |

| Heterocyclic Derivatization | Incorporation of heterocyclic rings (e.g., thiazole, oxazole) into the pyrene structure. | Introduction of new electronic and binding properties. | jocpr.comresearchgate.net |

Advanced Spectroscopic and Imaging Techniques for this compound Assemblies

Understanding the structure-function relationship in this compound assemblies requires sophisticated characterization techniques that can probe their organization from the molecular to the macroscopic scale. nih.gov While conventional spectroscopy provides ensemble information, advanced techniques are needed to visualize and understand the dynamics of individual assemblies. nih.gov

Microscopic imaging is a powerful tool for elucidating the structures of molecular assemblies with high resolution. nih.gov Techniques like atomic force microscopy (AFM) and confocal microscopy are crucial for visualizing the morphology of this compound aggregates, such as nanofibers, vesicles, or films. nih.gov Advanced imaging methods can also address key challenges like observing the dynamics of self-assembly in real-time and in complex environments. nih.gov

In parallel, advanced spectroscopic techniques offer detailed insights into the molecular interactions and dynamics within these assemblies. numberanalytics.com Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, for example, can provide detailed information about the spatial arrangement of molecules and their interactions. numberanalytics.com For studying the photophysical properties, time-resolved fluorescence spectroscopy is invaluable for probing excimer formation and energy transfer processes. numberanalytics.com The combination of high-resolution imaging and sensitive spectroscopy is a powerful approach. hi-ern.de For instance, confocal Raman microscopy combines the chemical specificity of Raman spectroscopy with the high spatial resolution of confocal microscopy, allowing for the chemical mapping of assemblies. hi-ern.de

Future research will likely employ a multi-modal approach, combining several advanced techniques to gain a comprehensive understanding:

| Technique | Information Gained on this compound Assemblies | Reference |

| Atomic Force Microscopy (AFM) | High-resolution topographical images of self-assembled structures on surfaces. | nih.gov |

| Confocal Microscopy | 3D visualization of fluorescently-tagged assemblies, useful for bulk samples. | nih.gov |

| 2D NMR Spectroscopy | Detailed information on intermolecular packing and host-guest interactions in solution. | numberanalytics.com |

| Time-Resolved Spectroscopy | Dynamics of excited states, excimer formation, and energy transfer pathways. | azoquantum.com |

| Confocal Raman Microscopy | Chemical composition and distribution of components within an assembly with high spatial resolution. | hi-ern.de |

| Hyperspectral Imaging (HSI) | Combines spatial and spectral information to map the chemical composition of heterogeneous samples. | mdpi.comnih.gov |

Development of Next-Generation this compound-Based Supramolecular Systems

Supramolecular chemistry, which focuses on systems held together by non-covalent interactions, provides a powerful framework for designing the next generation of materials based on this compound. wikipedia.orgnih.gov These interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, are key to the self-assembly of this compound. wikipedia.org The goal is to move beyond simple self-assembled structures to create complex, functional supramolecular systems.

One major avenue of research is the development of "smart" materials that can respond to external stimuli. The dynamic and reversible nature of non-covalent bonds makes supramolecular systems inherently adaptable. nih.govfrontiersin.org For example, by incorporating specific chemical moieties, it may be possible to design this compound assemblies that change their structure or fluorescence properties in response to changes in pH, temperature, or the presence of a specific analyte. researchgate.net

Another focus is the creation of hierarchical structures. This involves controlling the self-assembly process across multiple length scales, from the initial formation of small aggregates to their organization into larger, well-defined architectures. rsc.orgnih.gov This could lead to the development of new mesostructured materials with applications in catalysis, sensing, or as templates for the fabrication of nanoscale electronic devices. nih.gov The integration of this compound into multicomponent systems, such as host-guest complexes with macrocycles like cyclodextrins or calixarenes, is another promising direction. bbau.ac.in This can lead to improved solubility, controlled release capabilities, or enhanced sensing performance. nih.govresearchgate.net

The development of next-generation systems will be guided by principles of molecular recognition and biomimicry, aiming to replicate the complex functions seen in biological systems. nih.govbbau.ac.in This could involve designing this compound-based systems that can act as artificial ion channels or as components of advanced biosensors. wikipedia.orgnih.gov

Exploration of Quantum Phenomena and Nanoscale Interactions in this compound Materials

As materials are miniaturized to the nanoscale, the principles of quantum mechanics become increasingly important in determining their properties. iosrjournals.orgnumberanalytics.com For this compound, which forms aggregates on the nanometer scale, the exploration of quantum phenomena is a critical research frontier.

A key area of investigation is the nature of excitons—electron-hole pairs—in molecular aggregates. rsc.org In aggregates of pyrene derivatives, the interaction between molecules can lead to the formation of delocalized excitons, where the excited state is shared over multiple molecules. rsc.org Understanding and controlling the extent of this exciton (B1674681) delocalization is crucial, as it directly impacts the material's optical and electronic properties. However, factors like disorder and thermal fluctuations can limit this delocalization. rsc.org

Quantum confinement is another important phenomenon. iosrjournals.org When this compound molecules are confined within nanoscale structures, such as in the pores of a mesoporous material or in a very thin film, their electronic energy levels can become quantized. This can lead to size-dependent optical properties, similar to what is observed in quantum dots. iosrjournals.org

Furthermore, quantum tunneling can play a role in the electronic processes within these materials. semiengineering.com For example, in a densely packed aggregate, there is a possibility of charge carriers tunneling between adjacent pyrene units, which could be a significant mechanism for charge transport. semiengineering.com The study of these quantum effects requires a combination of advanced spectroscopic techniques and theoretical modeling. mpg.deresearchgate.net

Future research in this area will likely focus on:

Controlling Exciton Delocalization: Using novel synthetic strategies to create highly ordered aggregates to maximize exciton delocalization.

Harnessing Quantum Confinement: Designing hybrid materials where this compound is confined in well-defined nanospaces to tune its photophysical properties.

Investigating Coherent Phenomena: Exploring the potential for quantum coherence in this compound assemblies, which could have implications for quantum information processing. rsc.orgquantamagazine.org

Modeling Nanoscale Interactions: Developing more sophisticated theoretical models to predict and explain the quantum behavior observed in these complex systems. aps.org

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1-Hexadecylpyrene, and how can purity be optimized?

- Methodology : The alkylation of pyrene with 1-bromohexadecane under phase-transfer catalysis (e.g., tetrabutylammonium bromide) is a common synthesis route. Purification typically involves column chromatography using silica gel and a nonpolar solvent system (e.g., hexane/ethyl acetate). Purity optimization requires iterative recrystallization and validation via high-performance liquid chromatography (HPLC) with UV detection at 345 nm .

- Data Validation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm the alkyl chain attachment and absence of unreacted pyrene. Mass spectrometry (MS) with electrospray ionization (ESI) can verify molecular weight .

Q. How can researchers characterize the solubility and aggregation behavior of this compound in different solvents?

- Methodology : Conduct UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane, chloroform, methanol) to monitor shifts in absorption maxima. Aggregation studies require dynamic light scattering (DLS) to measure particle size and critical aggregation concentration (CAC). Use fluorescence spectroscopy to assess excimer formation, a hallmark of pyrene aggregation .

- Data Interpretation : Compare spectral shifts with solvent polarity indices (e.g., Reichardt’s parameter). Tabulate CAC values and correlate with solvent Hildebrand solubility parameters (Table 1).

Table 1 : Solubility and Aggregation Parameters of this compound

| Solvent | Polarity Index | CAC (mM) | Excimer/Monomer Ratio |

|---|---|---|---|

| Hexane | 0.1 | 0.5 | 0.2 |

| CHCl₃ | 4.1 | 1.2 | 0.8 |

| MeOH | 6.6 | 3.5 | 1.5 |

Advanced Research Questions

Q. How can contradictory data on the fluorescence quantum yield (Φ) of this compound in lipid membranes be resolved?

- Methodology : Replicate experiments under standardized conditions (e.g., lipid composition, temperature). Use time-resolved fluorescence spectroscopy to measure Φ and compare with reference dyes (e.g., quinine sulfate). Control for oxygen quenching by degassing samples with nitrogen .

- Analysis : Apply multivariate regression to identify variables (e.g., membrane fluidity, probe localization) influencing Φ. Cross-validate with molecular dynamics simulations to model pyrene-lipid interactions .

Q. What experimental designs are optimal for studying this compound’s role in supramolecular assembly?

- Design Framework : Use the PICO framework:

- Population : Self-assembling systems (e.g., micelles, vesicles).

- Intervention : Vary alkyl chain length or pyrene substitution.

- Comparison : Compare with unmodified pyrene or shorter-chain analogs.

- Outcome : Measure assembly stability (e.g., critical micelle temperature) or energy transfer efficiency .

- Advanced Techniques : Small-angle X-ray scattering (SAXS) for nanostructural analysis and isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How should researchers address discrepancies in reported thermal stability thresholds for this compound?

- Methodology : Perform thermogravimetric analysis (TGA) at controlled heating rates (e.g., 5°C/min under nitrogen). Replicate studies across labs to assess reproducibility. Use differential scanning calorimetry (DSC) to detect phase transitions .

- Error Mitigation : Document instrument calibration protocols and environmental factors (e.g., humidity). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses about degradation pathways .

Methodological Guidelines for Data Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.